6-amino-1H-pyrimidin-2-one

Catalog No.
S524838
CAS No.
71-30-7
M.F
C4H5N3O
M. Wt
111.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-1H-pyrimidin-2-one

CAS Number

71-30-7

Product Name

6-amino-1H-pyrimidin-2-one

IUPAC Name

6-amino-1H-pyrimidin-2-one

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)

InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)N=C1)N

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
8.0 mg/mL

Synonyms

NSC 27787; NSC-27787; NSC27787; Cytosine

Canonical SMILES

C1=C(NC(=O)N=C1)N

Isomeric SMILES

C1=CN=C(N=C1N)O

Description

The exact mass of the compound Cytosine is 111.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m8.0 mg/ml>16.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27787. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cytosine in DNA Structure and Function

Cytosine (C) is one of the four building blocks of DNA, along with adenine (A), guanine (G), and thymine (T). It plays a crucial role in storing and transmitting genetic information . Cytosine pairs specifically with guanine through hydrogen bonds, forming one of the two base pairs that make up the DNA double helix . This specific pairing ensures accurate copying of genetic information during cell division.

Epigenetics and Cytosine Methylation

Beyond its role in DNA structure, cytosine is also involved in a process called epigenetics. Epigenetics refers to changes in gene expression that don't alter the underlying DNA sequence. One key epigenetic modification is cytosine methylation, where a methyl group (CH₃) is added to a cytosine molecule in DNA . This methylation pattern can influence gene expression by affecting how tightly DNA is packaged within the cell . Researchers are actively investigating the role of cytosine methylation in various biological processes, including development, cell differentiation, and disease.

Cytosine Analogs in Research

Scientists also utilize cytosine analogs, which are modified versions of the molecule, for various research applications. These analogs can be incorporated into DNA during replication and can serve different purposes. For example, some cytosine analogs may be used to study DNA replication or repair mechanisms . Additionally, cytosine analogs with anticancer properties are being explored as potential cancer therapies .

6-amino-1H-pyrimidin-2-one is characterized by its pyrimidine ring structure with an amino group at the 6-position and a carbonyl group at the 2-position. Its molecular formula is C4H6N4O, and it has a molecular weight of approximately 114.12 g/mol. The compound is known for its ability to form hydrogen bonds due to the presence of both an amino group and a carbonyl group, which enhances its reactivity and potential interactions with other molecules .

In biological systems, cytosine acts as a fundamental unit in the construction of nucleic acids. As part of DNA, the specific sequence of cytosine paired with guanine encodes the genetic information passed from parents to offspring []. In RNA, cytosine plays a crucial role in protein synthesis and various regulatory processes within the cell [].

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or amines.
  • Cyclization: The compound can react with other nucleophiles to form more complex heterocycles.
  • Substitution Reactions: The amino group can be substituted under appropriate conditions, leading to the formation of derivatives that may exhibit enhanced biological activity .

6-amino-1H-pyrimidin-2-one exhibits notable biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain synthesized derivatives have been evaluated for their potential as anticancer agents, particularly in targeting specific cancer cell lines.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, making it a candidate for drug development .

Several methods have been developed for synthesizing 6-amino-1H-pyrimidin-2-one:

  • Multicomponent Reactions: One efficient method involves the reaction of urea with aldehydes and primary amines under catalytic conditions.
  • One-Pot Synthesis: This approach simplifies the process by combining all reactants in a single reaction vessel, often yielding high purity products.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods .

The applications of 6-amino-1H-pyrimidin-2-one span various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing new drugs with potential therapeutic effects.
  • Agricultural Chemicals: Some derivatives are being explored for use as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The compound can be used in the development of novel materials with specific chemical properties .

Interaction studies involving 6-amino-1H-pyrimidin-2-one focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigations into how the compound interacts with proteins can provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational studies help predict how well the compound fits into active sites of enzymes or receptors, aiding in drug design efforts .

Several compounds share structural similarities with 6-amino-1H-pyrimidin-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
6-amino-2-thiouracilContains sulfur atom; similar ring structureAntiviral and anticancer properties
2-amino-4(3H)-pyrimidinoneDifferent substitution patternAntimicrobial activity
5-amino-1H-pyrimidineAmino group at different positionPotential anti-inflammatory effects

These compounds illustrate the diversity within pyrimidine derivatives while highlighting the unique attributes of 6-amino-1H-pyrimidin-2-one, particularly its specific reactivity and biological profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

-1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

111.043261792 g/mol

Monoisotopic Mass

111.043261792 g/mol

Heavy Atom Count

8

LogP

-1.73 (LogP)
-1.73

Appearance

Solid powder

Melting Point

> 300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8J337D1HZY

Related CAS

52685-04-8
26297-64-3

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 57 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cytosine is a pyrimidine base found in DNA and RNA that pairs with guanine.

Vapor Pressure

0.00109 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

71-30-7

Wikipedia

Cytosine
Flunitrazepam

General Manufacturing Information

2(1H)-Pyrimidinone, 6-amino-: ACTIVE

Dates

Modify: 2023-08-15
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